(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid
Description
(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid (CAS: 937048-39-0) is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the meta position and a tert-butoxycarbonyl (Boc)-protected piperazine moiety at the para position. The Boc group serves as a protective group for the secondary amine in piperazine, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures in drug discovery and materials science. Its molecular formula is C₁₅H₂₂BN₂O₄, with a molecular weight of 307.15 g/mol .
Properties
IUPAC Name |
[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)13-6-4-5-12(11-13)16(20)21/h4-6,11,20-21H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOOIEDHOGPRIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625391 | |
| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937048-39-0 | |
| Record name | {3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Piperazine
- The piperazine ring is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
- Typical solvents include acetonitrile or dichloromethane.
- This step ensures selective protection of the amine groups, facilitating subsequent reactions without unwanted side reactions on the piperazine nitrogen.
Formation of the Boronic Acid Moiety
- The boronic acid group is introduced onto the phenyl ring, often starting from carboxybenzeneboronic acid derivatives.
- A notable method involves converting carboxybenzeneboronic acid to the tert-butoxycarbonyl phenylboronic acid via reaction with sulfur oxychloride and potassium tert-butoxide in tetrahydrofuran (THF).
- This one-pot reaction proceeds under nitrogen atmosphere with controlled temperature (0–5 °C during base addition) and stirring.
- After reaction completion, the mixture is acidified with acetic acid, and the organic phase is concentrated and recrystallized from sherwood oil to yield the tert-butoxycarbonyl phenylboronic acid with high purity (around 98%) and good molar yields (88–95%).
Coupling of Piperazine and Boronic Acid
- The Boc-protected piperazine is then coupled to the phenylboronic acid intermediate.
- This step may involve palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the boronic acid reacts with aryl halides or other suitable electrophiles.
- Reaction conditions typically include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF, acetonitrile, or water mixtures.
- The reaction is optimized for yield and purity, often employing continuous flow reactors or automated synthesis platforms in industrial settings.
Purification
- The crude product is purified by recrystallization, commonly using sherwood oil or other suitable solvents.
- Chromatographic techniques may also be employed to achieve high purity.
- Final products typically exhibit purity levels of 98% or higher.
Representative Experimental Data from Patent Literature
| Parameter | Embodiment 2 | Embodiment 3 | Embodiment 4 |
|---|---|---|---|
| Starting Material (Carboxybenzeneboronic acid) | 3 moles | 3 moles | 3 moles |
| Sulfur Oxychloride (SOCl2) | 3.3 moles | 4.5 moles | 4.2 moles |
| Potassium tert-butoxide | 5 moles | 7.5 moles | 7.2 moles |
| Solvent | Tetrahydrofuran (4 kg) | Tetrahydrofuran (4 kg) | Tetrahydrofuran (4 kg) |
| Reaction Time (SOCl2 addition) | 4 hours | 4 hours | 4 hours |
| Temperature during base addition | 0–5 °C | 0–5 °C | 0–5 °C |
| Reaction Time (base addition) | 1 hour | 1 hour | 1 hour |
| Purity of final product | 98% | 98% | 98% |
| Molar Yield | 88% | 95% | 90% |
Note: The above data is adapted from a Chinese patent describing the preparation of tert-butoxycarbonyl phenylboronic acid intermediates, which are closely related to the target compound.
Industrial and Research Considerations
- Industrial synthesis emphasizes scalability, reproducibility, and safety. The use of nitrogen atmosphere, controlled temperature, and careful addition of reagents minimizes side reactions and degradation.
- Continuous flow reactors and automated platforms are increasingly employed to improve efficiency and product consistency.
- The Boc protecting group is stable under many reaction conditions but can be selectively removed later if needed.
- The boronic acid moiety is sensitive to hydrolysis; thus, reaction and storage conditions are optimized to maintain integrity.
Summary Table of Key Reagents and Conditions
| Step | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Piperazine Protection | tert-Butoxycarbonyl chloride, NaOH or DMAP | Acetonitrile, DCM | Room temperature | Protects piperazine nitrogen |
| Boronic Acid Formation | Carboxybenzeneboronic acid, SOCl2, KOtBu | THF | 0–5 °C (base addition) | One-pot reaction, nitrogen atmosphere |
| Coupling Reaction | Palladium catalyst, base (K2CO3, NaOH) | THF, acetonitrile, water | Reflux or RT | Suzuki-Miyaura cross-coupling |
| Purification | Recrystallization, chromatography | Sherwood oil, solvents | Ambient | Achieves >98% purity |
Research Findings and Notes
- The preparation methods are well-documented in patent literature and chemical databases, emphasizing the use of sulfur oxychloride and potassium tert-butoxide for boronic acid formation.
- The Boc group is a standard protecting group in medicinal chemistry, facilitating selective reactions on the piperazine ring.
- The compound’s boronic acid functionality is crucial for cross-coupling reactions, enabling the synthesis of complex biaryl structures.
- Safety data indicate the compound may cause skin, eye, and respiratory irritation, necessitating appropriate handling precautions.
Mechanism of Action
The mechanism of action of (3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium(II) complex.
Transmetalation: The boronic acid reacts with the palladium(II) complex, transferring the aryl group to the palladium center.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (3-[4-(tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid can be compared to related boronic acids containing piperazine and Boc modifications. Below is an analysis of key analogs:
Structural Analogues
Physicochemical and Reactivity Comparisons
- Electronic Effects : Fluorinated analogs (e.g., 2377609-73-7) exhibit electron-withdrawing properties, which stabilize the boronic acid against protodeboronation and modulate reactivity in cross-couplings .
- Solubility: The Boc group contributes to hydrophobicity, reducing aqueous solubility compared to non-protected analogs. Pyridine-based derivatives (e.g., 1264178-71-3) may exhibit improved solubility in polar solvents due to the nitrogen atom .
- Biological Activity : Boronic acids with piperazine-Boc motifs are explored as enzyme inhibitors (e.g., HDACs), where the boronic acid moiety interacts with catalytic residues, and the piperazine enhances solubility or target binding .
Commercial Availability
These compounds are commercially available from suppliers like Combi-Blocks (purity 95–97%) and Shanghai Shuji Biotech, with prices varying based on substituents and demand .
Biological Activity
(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid, with the CAS number 937048-39-0, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H23BN2O4
- Molecular Weight : 306.17 g/mol
- CAS Number : 937048-39-0
The structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, influencing its biological activity.
Anticancer Activity
Boronic acids have been extensively studied for their anticancer properties. Research indicates that derivatives like this compound may inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For instance:
- Mechanism of Action : Boronic acids can act as proteasome inhibitors, disrupting protein degradation pathways essential for cancer cell survival. This action can lead to the accumulation of pro-apoptotic factors and inhibition of cell proliferation.
- Case Study : A study involving related boronic acid compounds demonstrated significant inhibition of cell growth in various cancer cell lines, with IC50 values in the nanomolar range, suggesting strong anticancer potential .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of boronic acids against resistant bacterial strains. The mechanism involves:
- Inhibition of β-lactamases : Boronic acids can act as inhibitors of class C β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The hydroxyl group in the boronic structure interacts with serine residues in these enzymes, effectively restoring the efficacy of β-lactam antibiotics .
Antiviral Activity
Boronic acids have also shown promise in antiviral applications:
- HIV Protease Inhibition : Compounds similar to this compound have been reported to inhibit HIV protease with high affinity, potentially offering a new avenue for HIV treatment .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activities of this compound and its derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid has been investigated for its potential as an anticancer agent. Its boronic acid moiety allows for the inhibition of proteasomes, which are critical for regulating cell cycle and apoptosis. Studies have shown that derivatives of this compound can selectively target cancer cells, leading to apoptosis without affecting normal cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that boronic acid derivatives exhibit potent inhibitory activity against various cancer cell lines, including breast and prostate cancers, suggesting a promising therapeutic pathway for these compounds .
2. Drug Development
The compound is utilized in the development of novel pharmaceuticals targeting specific biological pathways. Its ability to form stable complexes with biomolecules enhances its efficacy as a drug candidate.
Case Study : Research highlighted in Nature Reviews Drug Discovery discusses how boronic acids play a pivotal role in drug design, particularly in the development of inhibitors for enzymes such as proteases and kinases .
Organic Synthesis Applications
1. Cross-Coupling Reactions
this compound is employed in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Data Table: Reaction Conditions for Suzuki Coupling
| Reaction Component | Description |
|---|---|
| Catalyst | Palladium-based catalyst |
| Base | Potassium carbonate or sodium hydroxide |
| Solvent | Tetrahydrofuran (THF) or dimethylformamide (DMF) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
2. Synthesis of Functionalized Molecules
The compound serves as a key intermediate in synthesizing various functionalized organic molecules, contributing to advancements in material science and nanotechnology.
Material Science Applications
1. Polymer Chemistry
In polymer chemistry, this compound is used to modify polymer structures, enhancing their properties such as thermal stability and mechanical strength.
Case Study : A recent publication in the Journal of Applied Polymer Science describes how incorporating boronic acids into polymer matrices can significantly improve their performance in various applications, including coatings and adhesives .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
This boronic acid derivative is widely employed in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl compounds. Key parameters include:
This reaction enables the synthesis of complex aryl-piperazine derivatives for drug discovery applications.
Protection/Deprotection of the Piperazine Group
The tert-butoxycarbonyl (Boc) group undergoes acid-catalyzed cleavage under controlled conditions:
Deprotection is critical for further functionalization of the piperazine nitrogen in medicinal chemistry workflows.
Boronic Acid Functionalization
The boronic acid group participates in multiple transformations:
Oxidation to Boronate Esters
| Reagent | Conditions | Product |
|---|---|---|
| Pinacol | RT, 12 hrs, anhydrous THF | Stable pinacol ester (≥95% purity) |
| Ethylene glycol | Reflux, toluene, Dean-Stark trap | Cyclic boronate ester (88% yield) |
Nucleophilic Substitution
| Reaction | Reagents | Application |
|---|---|---|
| Chan-Lam coupling | Cu(OAc)₂, pyridine, RT | C–N bond formation with amines |
| Petasis reaction | Glyoxylic acid, amine | α-Amino boronic acids |
Stability Under Basic/Acidic Conditions
The compound demonstrates pH-dependent stability:
| Condition | Stability Profile |
|---|---|
| Basic (pH > 10) | Gradual hydrolysis of boronic acid to phenol (>48 hrs) |
| Acidic (pH < 3) | Boc group cleavage dominates over boronic acid degradation |
Coordination Chemistry
The boronic acid acts as a Lewis acid, forming complexes with diols and catechols:
| Ligand | Application | Binding Constant (Kₐ) |
|---|---|---|
| D-fructose | Saccharide sensing | 1.2 × 10³ M⁻¹ |
| Catechol derivatives | Inhibitor design for proteases | 2.8 × 10⁴ M⁻¹ |
Key Reaction Comparisons
| Reaction Type | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura | High functional group tolerance | Requires anhydrous conditions |
| Chan-Lam | Ambient temperature compatibility | Limited to electron-rich amines |
| Boc Deprotection | Rapid and quantitative | Acid-sensitive substrates incompatible |
Experimental Case Studies
-
Synthesis of PROTACs
-
Glucose Sensor Development
-
Formed a reversible complex with fluorescently tagged catechol, enabling real-time glucose monitoring in physiological buffers (LOD = 0.5 μM).
-
This compound’s versatility in cross-coupling, protection chemistry, and molecular recognition underpins its utility in pharmaceuticals, materials science, and chemical biology.
Q & A
Q. What are the recommended methods for synthesizing (3-[4-(tert-butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid, and how can reaction efficiency be optimized?
The synthesis typically involves coupling a boronic acid-containing phenyl ring with a Boc-protected piperazine. A validated approach uses palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) between 3-bromophenylboronic acid and Boc-piperazine. Key parameters include:
- Catalyst system : Pd(OAc)₂ (2–5 mol%) with XPhos or SPhos ligands .
- Solvent/base : Toluene or DMF with Cs₂CO₃ for deprotonation .
- Reaction conditions : 80–100°C under inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.
Yield optimization (60–75%) is achieved by monitoring intermediates via TLC (Rf ~0.3 in EtOAc/hexane) or LC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity analysis : HPLC (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) or ¹H/¹³C NMR to detect residual solvents (e.g., DMF) or deboronation byproducts .
- Structural confirmation :
Advanced Research Questions
Q. What experimental strategies mitigate deboronation during Suzuki-Miyaura coupling reactions with this compound?
Deboronation, a common side reaction, is minimized by:
- Low-temperature protocols : Reactions conducted at 50–60°C instead of reflux .
- Inert conditions : Rigorous degassing of solvents and use of Pd catalysts (e.g., PdCl₂(dppf)) resistant to boronic acid oxidation .
- Additives : Na₂CO₃ or K₃PO₄ buffers stabilize the boronate intermediate, reducing protodeboronation .
Q. How does the Boc group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
The Boc group:
- Electron-withdrawing effect : Enhances electrophilicity of the phenyl ring, accelerating SNAr with amines or thiols.
- Steric hindrance : Directs substitutions to para positions relative to the boronic acid group. Kinetic studies using ¹⁹F NMR (with fluorinated substrates) show a 3:1 para/meta selectivity ratio in model reactions .
- Deprotection risks : Boc cleavage under acidic SNAr conditions (e.g., HCl/dioxane) requires post-reaction reprotection .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- pH stability : Stable in neutral to weakly basic conditions (pH 7–9). Acidic conditions (pH < 4) hydrolyze the Boc group, while strong bases (pH > 10) promote boronic acid dimerization .
- Thermal stability : Decomposition occurs above 150°C (TGA data). Storage recommendations: –20°C under argon, with desiccants to prevent hydrolysis .
Q. How can researchers leverage this compound in synthesizing peptidomimetics or kinase inhibitors?
- Peptidomimetics : The boronic acid acts as a transition-state analog for protease inhibition (e.g., targeting thrombin). Piperazine-Boc enhances solubility for cellular assays .
- Kinase inhibitors : Suzuki coupling with heteroaryl halides (e.g., pyridine/pyrimidine derivatives) generates biaryl scaffolds. Example: A 2015 study achieved IC₅₀ = 12 nM against EGFR using a derivative .
Data Contradictions and Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
